molecular formula C19H18N4O B15081220 3-(4-ethylphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-ethylphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15081220
M. Wt: 318.4 g/mol
InChI Key: WENZUGWHODCYQW-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, an ethylphenyl group, and a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with an ethylphenyl and phenylmethylidene group sets it apart from other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H18N4O/c1-2-14-8-10-16(11-9-14)17-12-18(22-21-17)19(24)23-20-13-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13+

InChI Key

WENZUGWHODCYQW-DEDYPNTBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.